Secobarbital-d5
Overview
Description
Secobarbital-d5 is a deuterated form of secobarbital, a barbiturate derivative. It is commonly used as an internal standard in various analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of secobarbital in biological samples . The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the secobarbital molecule, providing a distinct mass difference that aids in its identification and quantification.
Mechanism of Action
Secobarbital-d5 is a derivative of Secobarbital, a barbiturate drug with anaesthetic, anticonvulsant, sedative, and hypnotic properties . This article provides a detailed overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
this compound primarily targets the Gamma-aminobutyric acid receptor subunit alpha-2 and Gamma-aminobutyric acid receptor subunit alpha-3 . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
this compound interacts with its targets by binding at a distinct binding site associated with a Chloride ionopore at the GABA A receptor . This binding increases the duration of time for which the Chloride ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway. By enhancing the activity of GABA receptors, this compound increases inhibitory neurotransmission, leading to sedative and hypnotic effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of inhibitory neurotransmission in the central nervous system. This results in the drug’s anaesthetic, anticonvulsant, sedative, and hypnotic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet and lifestyle can impact the metabolism and excretion of the drug . Additionally, genetic factors can influence individual responses to the drug . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of secobarbital-d5 involves the incorporation of deuterium atoms into the secobarbital molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated methanol (CD3OD) as a solvent in the reaction, which facilitates the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Secobarbital-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Secobarbital-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in analytical chemistry for the quantification of secobarbital and related compounds.
Biology: Used in pharmacokinetic studies to understand the metabolism and distribution of secobarbital in biological systems.
Medicine: Employed in clinical toxicology and forensic analysis to detect and quantify secobarbital in biological samples.
Industry: Utilized in quality control and assurance processes in the pharmaceutical industry to ensure the accuracy and precision of analytical methods
Comparison with Similar Compounds
Secobarbital-d5 can be compared with other deuterated barbiturates, such as:
These compounds are also used as internal standards in analytical methods. The uniqueness of this compound lies in its specific application for the quantification of secobarbital, providing accurate and reliable results in various analytical and research settings .
Biological Activity
Secobarbital-d5, a deuterated derivative of secobarbital, is a barbiturate that has been extensively studied for its pharmacological effects, particularly in the context of drug detection and metabolism. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, analytical methods for detection, and implications in forensic toxicology.
Secobarbital is known for its central nervous system (CNS) depressant properties. It acts primarily by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission. The deuterated form, this compound, is often utilized as an internal standard in mass spectrometry due to its stable isotopic composition, which aids in quantifying secobarbital levels in biological samples without interference from endogenous compounds .
Absorption and Distribution
The pharmacokinetics of this compound mirrors that of its parent compound. After oral administration, it is rapidly absorbed and distributed throughout body tissues. The peak plasma concentration occurs within 1-2 hours post-administration. The volume of distribution is extensive, indicating significant tissue binding, which is characteristic of many lipophilic drugs .
Metabolism
Secobarbital undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of various metabolites. The metabolic pathways include hydroxylation and conjugation reactions. The presence of deuterium in this compound alters the metabolic profile slightly but does not significantly change its biological activity .
Analytical Methods for Detection
Detection and quantification of this compound in biological matrices are critical for both clinical and forensic applications. Various analytical techniques have been developed:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method provides high sensitivity and specificity for detecting this compound in hair and urine samples. A study demonstrated the use of ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to analyze hair samples for barbiturate concentrations post-exposure .
- Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA methods have been validated for detecting barbiturates in hair samples, showing effective extraction and quantification capabilities .
Forensic Applications
This compound has been applied in forensic toxicology to investigate drug-facilitated crimes. For instance, a case study involving hair analysis showed that secobarbital was detected several months post-exposure, highlighting the utility of deuterated standards in tracing drug history over extended periods . The study indicated that hair segments closer to the scalp contained higher concentrations of secobarbital, reflecting recent exposure.
Clinical Implications
In clinical settings, understanding the pharmacodynamics of this compound can inform treatment protocols for patients with a history of substance abuse. Research indicates that barbiturates like secobarbital can exacerbate withdrawal symptoms in individuals with a family history of alcoholism .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 1-2 hours |
Volume of Distribution | Extensive |
Half-Life | 15-40 hours |
Metabolism | Hepatic (CYP450) |
Table 2: Analytical Method Comparison for Secobarbital Detection
Method | Sensitivity | Specificity | Application Area |
---|---|---|---|
LC-MS/MS | High | Very High | Clinical/Forensic |
ELISA | Moderate | Moderate | Clinical/Forensic |
UHPLC-HRMS | Very High | Very High | Forensic Toxicology |
Properties
IUPAC Name |
5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/i2D2,5D,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKPCNLIDLUMF-HHEIPOTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345209 | |
Record name | Secobarbital-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145243-97-6, 130221-73-7 | |
Record name | Secobarbital, (2-propenyl-1,1,2,3,3-d5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145243976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Secobarbital-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Secobarbital-d5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 145243-97-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SECOBARBITAL, (2-PROPENYL-1,1,2,3,3-D5)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUM3HFV4F8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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